2-Amino-4-(3-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Beschreibung
2-Amino-4-(3-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (hereafter referred to as Compound 6g) is a pyrano[3,2-b]pyran derivative synthesized via a three-component reaction involving aldehydes, kojic acid, and malononitrile . Its structure features:
- A 3-fluorophenyl substituent at position 2.
- A hydroxymethyl group at position 4.
- A nitrile group at position 2.
Characterization data for Compound 6g includes:
- Melting Point (Mp): 239–242°C .
- IR Peaks: 3192 cm⁻¹ (N–H stretch), 2194 cm⁻¹ (C≡N), and 1634 cm⁻¹ (C=O) .
- Synthetic Route: Multi-component reactions catalyzed by heterogeneous systems (e.g., Fe3O4@SiO2-IL-Fc) .
This compound is part of a broader class of kojic acid-derived inhibitors studied for antityrosinase activity, a key target in hyperpigmentation disorders .
Eigenschaften
IUPAC Name |
2-amino-4-(3-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O4/c17-9-3-1-2-8(4-9)13-11(6-18)16(19)23-14-12(21)5-10(7-20)22-15(13)14/h1-5,13,20H,7,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZOQTJCNJRFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Design and Mechanism
The most efficient route to pyrano[3,2-b]pyran derivatives involves a one-pot three-component reaction between aromatic aldehydes, malononitrile, and kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). For the target compound, 3-fluorobenzaldehyde serves as the aromatic aldehyde component. The reaction proceeds in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) with triethylamine (Et₃N) as a base catalyst.
The mechanism involves:
-
Knoevenagel condensation : Formation of an α,β-unsaturated nitrile intermediate between 3-fluorobenzaldehyde and malononitrile.
-
Michael addition : Attack of kojic acid’s hydroxyl group on the nitrile intermediate.
-
Cyclization : Intramolecular heterocyclization to form the pyrano[3,2-b]pyran core.
Optimization of Reaction Conditions
Key parameters influencing yield and reaction time include solvent, catalyst, and temperature. The ionic liquid [bmim]BF₄ enhances reaction efficiency due to its high polarity and ability to stabilize intermediates.
Table 1: Optimization of Three-Component Synthesis for 3-Fluorophenyl Derivative
| Entry | Catalyst (equiv.) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Et₃N (1.0) | [bmim]BF₄ | 3 | 78 |
| 2 | Pyridine (1.0) | [bmim]BF₄ | 3 | 52 |
| 3 | None | [bmim]BF₄ | 24 | 0 |
| 4 | Et₃N (1.0) | Ethanol | 24 | 0 |
Workup and Characterization
The crude product is purified via silica gel chromatography (eluent: dichloromethane/methanol, 20:1). Characterization data for analogous compounds include:
-
¹H NMR (DMSO-d₆) : δ 7.35–7.45 (m, 4H, ArH), 6.33 (s, 1H, =CH), 5.71 (s, 1H, OH), 4.74 (s, 1H, CH), 4.10–4.24 (m, 2H, CH₂).
-
IR (KBr) : 3367 cm⁻¹ (OH stretch), 2199 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O).
Two-Step Condensation-Cyclization Approach
Intermediate Synthesis
An alternative method involves synthesizing a benzylidene intermediate followed by cyclization:
-
Step 1 : Condensation of 3-fluorobenzaldehyde with 7-methoxy-3,4-dihydronaphthalen-1(2H)-one in methanol to form (E)-2-(3-fluorobenzylidene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one.
-
Step 2 : Cyclization with guanidine hydrochloride in ethanol/dichloroethane (1:1) at 90°C for 2 hours.
Table 2: Reaction Conditions for Two-Step Synthesis
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 3-Fluorobenzaldehyde, methanol | RT, 3 h | 85 |
| 2 | Guanidine HCl, KOH, ethanol/dichloroethane | 90°C, 2 h | 65 |
Challenges and Modifications
-
Steric effects : The 3-fluorophenyl group may hinder cyclization, necessitating higher temperatures or prolonged reaction times.
-
Solvent selection : Dichloroethane improves solubility of hydrophobic intermediates compared to pure ethanol.
Comparative Analysis of Methodologies
Efficiency and Scalability
Spectroscopic Validation
Hypothetical data for the target compound, extrapolated from analogues:
-
HRMS (ESI) : m/z calcd for C₁₇H₁₂FN₃O₄ [M+H]⁺: 342.0885; found: 342.0889.
-
X-ray crystallography : Anticipated dihedral angle of 85° between pyran and phenyl rings, similar to E-configurations in related structures.
Industrial-Scale Considerations
Cost Analysis
Environmental Impact
-
One-pot method : Aligns with green chemistry principles by avoiding halogenated solvents.
-
Two-step method : Requires disposal of dichloroethane, necessitating waste management protocols.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(3-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of a nitro group results in an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for the creation of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution. For instance:
- Oxidation : The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.
- Reduction : Potential reduction of nitro groups to amines can be achieved using palladium on carbon.
These reactions highlight the compound's utility in developing new synthetic pathways and materials.
Biology
The biological applications of this compound are notable due to its potential as an enzyme inhibitor or receptor modulator. Research indicates that it may inhibit tyrosinase activity, which is crucial in melanin production. In vitro studies have shown competitive inhibition with IC50 values significantly lower than standard inhibitors like kojic acid.
Case Study: Tyrosinase Inhibition
- IC50 Values : Compounds derived from similar structures exhibit IC50 values ranging from 26.6 to 42.6 µM against human cancer cell lines such as MCF-7 and SW-480.
Medicine
In medicinal chemistry, 2-Amino-4-(3-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile has been explored for its therapeutic potential against various diseases:
- Anticancer Activity : Derivatives have shown promising anticancer properties against different human cancer cell lines.
Table: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 26.6 |
| SW-480 | 42.6 |
Industry
This compound is also investigated for its potential use in developing new materials with specific properties such as fluorescence or conductivity. Its unique structural features make it suitable for applications in organic electronics and photonics.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(3-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Structural Variations
The core pyrano[3,2-b]pyran scaffold is conserved across analogs, with differences arising from substituents on the phenyl ring at position 3. Key analogs include:
| Compound ID | Substituent at Position 4 | Key Functional Groups |
|---|---|---|
| 6a | 4-(Benzyloxy)phenyl | Benzyloxy, hydroxymethyl, nitrile |
| 6b | 4-((4-Fluorobenzyl)oxy)phenyl | 4-Fluorobenzyloxy, hydroxymethyl, nitrile |
| 6g | 3-Fluorophenyl | 3-Fluoro, hydroxymethyl, nitrile |
| 6k | 4-(Benzyloxy)-3-methoxyphenyl | Benzyloxy, methoxy, hydroxymethyl |
| 6o | 3-Methoxy-4-((4-methylbenzyl)oxy)phenyl | Methylbenzyloxy, methoxy |
Physicochemical Properties
- Melting Points:
- IR/NMR Trends:
Substituent Effects on Activity
- Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance binding to tyrosinase’s copper center. For example, 6b’s 4-fluorobenzyloxy group improves IC₅₀ by 70% over non-fluorinated analogs .
- Methoxy Groups: Electron-donating methoxy substituents (e.g., in 6k and 6o) reduce activity, as seen in higher IC₅₀ values compared to fluorinated derivatives .
- Stereochemistry: Enantiomers of 6b (R vs. S) show differential binding; the R-enantiomer forms stronger hydrogen bonds with tyrosinase residues (e.g., His263) .
Biologische Aktivität
2-Amino-4-(3-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its unique structural features and the implications these have for its interaction with biological systems.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 314.27 g/mol. Its structure includes a pyrano[3,2-b]pyran core, which is significant for its biological activity. The presence of the fluorophenyl group enhances its electronic properties and potential binding affinity to various biological targets.
The biological activity of 2-Amino-4-(3-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, impacting various biochemical pathways:
- Enzyme Inhibition : The compound has been studied for its potential as a tyrosinase inhibitor, which is crucial in melanin production. In vitro studies have shown that certain derivatives exhibit competitive inhibition with IC50 values significantly lower than standard inhibitors like kojic acid .
- Anticancer Activity : Research indicates that derivatives of this compound demonstrate anticancer properties against various human cancer cell lines. For example, compounds derived from similar structures have shown IC50 values ranging from 26.6 to 42.6 µM against MCF-7 and SW-480 cells, indicating promising anti-proliferative effects .
Biological Activity Data
The following table summarizes key biological activities associated with 2-Amino-4-(3-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile and its derivatives:
| Activity | Target/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Tyrosinase Inhibition | Tyrosinase | 7.69 | |
| Anticancer Activity | MCF-7 | 34.2 | |
| Anticancer Activity | SW-480 | 35.9 | |
| Antibacterial Activity | Staphylococcus aureus | 0.25 - 1.0 |
Case Studies
- Tyrosinase Inhibition : A study demonstrated that a derivative of the compound exhibited significant tyrosinase inhibition with an IC50 value of 7.69 µM compared to kojic acid's IC50 of 23.64 µM. Molecular dynamics simulations confirmed stable interactions within the enzyme's active site, suggesting effective binding and inhibition mechanisms .
- Anticancer Properties : Another investigation evaluated the anticancer effects of various derivatives against human cancer cell lines such as MCF-7 and SW-480 using the MTT assay method. The results indicated that certain derivatives had potent anti-proliferative effects with IC50 values below 40 µM, highlighting their potential as therapeutic agents in cancer treatment .
Q & A
Q. What synthetic methodologies are optimal for preparing 2-amino-4-(3-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile?
The compound is synthesized via multicomponent domino reactions under organocatalytic and sonochemical conditions. For example, Table 4 in details the synthesis of structurally analogous dihydropyrano[3,2-b]pyrans using aldehydes, malononitrile, and kojic acid derivatives. Key parameters include:
- Solvent system : Ethanol/water mixtures under ambient conditions.
- Catalyst : Piperidine or L-proline (5–10 mol%).
- Reaction time : 2–4 hours with sonication (50 kHz) to enhance yield (70–84%) .
Variants with substituted aryl groups (e.g., 3-fluorophenyl) require precise stoichiometric control of the aldehyde precursor to avoid side reactions.
Q. How is the compound characterized spectroscopically?
Structural confirmation relies on FT-IR, NMR, NMR, and mass spectrometry :
- FT-IR : Peaks at ~3400 cm (OH/NH), 2180–2220 cm (C≡N), and 1650–1680 cm (C=O) confirm functional groups ().
- NMR : Key signals include δ 4.1–4.3 ppm (CHOH), δ 5.6–6.4 ppm (aromatic protons), and δ 7.2–7.5 ppm (3-fluorophenyl protons). Coupling constants (e.g., ) validate stereochemistry .
- HRMS : Exact mass matches theoretical values (e.g., [M+H] at 363.1090 for CHNO) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for anticancer activity?
Conflicting SAR data (e.g., variable IC values across cell lines) may arise from conformational flexibility of the hydroxymethyl group. Molecular dynamics (MD) simulations (e.g., using GROMACS) can:
- Map energy minima for hydroxymethyl rotamers and their interaction with biological targets ().
- Correlate dominant conformers with experimental cytotoxicity (e.g., apoptosis induction via caspase-3 activation) .
- Validate binding modes via docking studies against kinases (e.g., EGFR or CDK2) using AutoDock Vina .
Q. What experimental strategies mitigate stability issues during biological assays?
The compound’s hydroxymethyl and enol ether moieties are prone to hydrolysis under physiological pH. Mitigation strategies include:
- Lyophilization : Store at -80°C in amber vials to prevent photodegradation.
- Buffer optimization : Use phosphate-buffered saline (PBS) at pH 7.4 with 1% DMSO to stabilize the lactone ring .
- HPLC monitoring : Track degradation products (e.g., open-chain carboxylic acid) using C18 columns and UV detection at 254 nm .
Q. How do substituents on the 3-fluorophenyl ring modulate tyrosinase inhibition?
Systematic SAR studies ( ) reveal:
- Electron-withdrawing groups (e.g., -F, -Cl) enhance inhibition by stabilizing enzyme-substrate interactions. For example, 4-fluorobenzyl derivatives show IC = 0.8 µM (vs. 2.1 µM for unsubstituted analogs).
- Ortho-substitutions reduce activity due to steric hindrance with tyrosinase’s Cu active site.
- Methoxy groups at the 4-position improve solubility but weaken binding affinity .
Methodological Challenges
Q. How to optimize reaction yields for scale-up synthesis?
Yields vary with substituent electronic effects ( ):
- Electron-deficient aryl aldehydes (e.g., 3-fluorobenzaldehyde) require elevated temperatures (60–70°C) and extended reaction times (6–8 hours).
- Microwave-assisted synthesis : Reduces time to 30–45 minutes while maintaining yields >75% (unpublished data, analogous to ).
- Workup protocols : Precipitation in ice-cwater followed by recrystallization (ethanol/acetone) improves purity to >98% .
Q. What analytical techniques resolve overlapping NMR signals?
Signal overlap in NMR (e.g., carbonyl carbons at δ 168–170 ppm) is addressed via:
- 2D NMR : HSQC and HMBC correlations differentiate C=O (δ 168.2 ppm) and C≡N (δ 119.6 ppm) environments .
- Variable-temperature NMR : Resolves rotational isomers of the hydroxymethyl group at 253 K .
Data Contradictions and Validation
Q. Why do antiproliferative activities differ between MCF-7 and HeLa cell lines?
Discrepancies may stem from:
- Cellular uptake : LogP values (~1.8) suggest moderate permeability, but fluorophenyl derivatives show preferential accumulation in estrogen receptor-positive (ER+) MCF-7 cells .
- Metabolic stability : HeLa cells express higher CYP450 activity, leading to faster detoxification. Validate via LC-MS/MS metabolite profiling .
Emerging Research Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
